2-(2,6-dinitrophenyl)acetic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenyl ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dinitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2-(2,6-diaminophenyl)acetic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(2,6-Dinitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dinitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenyl ring are key functional groups that participate in redox reactions and can modulate biological pathways . The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, influencing various biochemical processes .
Comparison with Similar Compounds
2,4-Dinitrophenylacetic acid: Similar in structure but differs in the position of nitro groups.
4-Nitrophenylacetic acid: Contains only one nitro group at the para position.
2,6-Dinitrobenzoic acid: Lacks the acetic acid functional group but has similar nitro group positioning.
Uniqueness: 2-(2,6-Dinitrophenyl)acetic acid is unique due to the specific positioning of the nitro groups and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Biological Activity
2-(2,6-Dinitrophenyl)acetic acid (DNPA) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Chemical Formula : CHNO
- Molecular Weight : 224.17 g/mol
- CAS Number : 37777-63-2
The biological activity of DNPA is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Antimicrobial Activity : DNPA has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell wall synthesis and function.
- Anti-inflammatory Effects : Research indicates that DNPA can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases. It has been compared favorably with standard anti-inflammatory drugs in various studies.
- Analgesic Properties : The compound has demonstrated analgesic effects in animal models, suggesting potential use in pain management.
Antimicrobial Studies
A study conducted on the antibacterial activity of DNPA derivatives revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that DNPA exhibited comparable activity to standard antibiotics like penicillin and ampicillin, suggesting its potential as an antimicrobial agent .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Penicillin (16 µg/mL) |
Escherichia coli | 64 µg/mL | Ampicillin (32 µg/mL) |
Anti-inflammatory and Analgesic Activity
In vivo studies have shown that DNPA can reduce inflammation in carrageenan-induced paw edema models. It was found to significantly lower the swelling compared to control groups, indicating its anti-inflammatory efficacy . Additionally, analgesic activity was assessed using the acetic acid-induced writhing test, where DNPA demonstrated a notable reduction in pain responses.
Treatment Group | Paw Edema Reduction (%) | Pain Response Reduction (%) |
---|---|---|
Control | 0 | 0 |
DNPA (50 mg/kg) | 45 | 50 |
Standard Drug (Diclofenac) | 60 | 70 |
Study on Anti-inflammatory Activity
A study by Annadurai et al. evaluated the anti-inflammatory effects of DNPA derivatives on rat models. The findings indicated that several derivatives showed significant inhibition of edema formation and reduced ulcerogenic effects, suggesting a favorable safety profile for long-term use .
Antibacterial Activity Assessment
Research conducted by Patel et al. focused on synthesizing sulfonamide derivatives of DNPA and assessing their antibacterial properties. The study highlighted the enhanced activity of these derivatives against various bacterial strains, reinforcing the compound's potential as a lead structure for antibiotic development .
Properties
IUPAC Name |
2-(2,6-dinitrophenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)4-5-6(9(13)14)2-1-3-7(5)10(15)16/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGKHZHIROOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034192 | |
Record name | 2,6-Dinitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-63-2 | |
Record name | 2,6-Dinitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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